molecular formula C12H21NOSi B1283011 3-((tert-Butyldimethylsilyl)oxy)aniline CAS No. 121942-75-4

3-((tert-Butyldimethylsilyl)oxy)aniline

Cat. No.: B1283011
CAS No.: 121942-75-4
M. Wt: 223.39 g/mol
InChI Key: XBZVPWIDTDAKDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

As a silyl ether, it may act as a protecting group in organic synthesis, shielding reactive hydroxyl groups from unwanted reactions during the synthesis process .

Action Environment

The action, efficacy, and stability of 3-((tert-Butyldimethylsilyl)oxy)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites. Additionally, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)aniline typically involves the reaction of tert-Butyldimethylsilyl chloride with 3-Aminophenol . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

    Reactants: tert-Butyldimethylsilyl chloride and 3-Aminophenol.

    Solvent: Anhydrous conditions are often preferred to prevent hydrolysis.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the silyl group at the para position.

    Benzenamine, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure but with the silyl group at the ortho position.

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)aniline is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of specific target molecules, particularly in pharmaceutical research.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZVPWIDTDAKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558795
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121942-75-4
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 250 mL, three-neck, round bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with tert-butyldimethylsilyl chloride (12.5 g, 82.8 mmol), imidazole (7.64 g, 112 mmol), and anhydrous DMF (60 mL). 3-aminophenol (10.0 g, 91.7 mmol) was added to the resulting solution. After stirring for 12 h at ambient temperature, the reaction mixture was poured into water (300 mL). The resulting suspension was extracted with hexanes (3×300 mL), and the extracts were combined, dried over sodium sulfate, and filtered. Concentration of the filtrate followed by column chromatography gave compound 122 as a light yellow oil. 1H NMR (DMSO-d6) δ (ppm), 6.84 (t, 1H, J=7.9 Hz), 6.16 (d, 1H, J=6.7 Hz), 6.10 (m, 1H), 5.97 (d, 1H, J=9.1 Hz), 4.98 (s, 2H), 0.95 (s, 9H), 0.16 (s, 6H); m/z=224 (M+H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.81 g (100 mmol) of imidazole and 9.04 g (60 mmol) of tert-butyl-dimethylsilyl chloride are added to a solution of 5.46 g (50 mmol) of 3-aminophenol in 13.5 ml of N,N-dimethylformamide. The resulting reaction mixture is stirred at room temperature for 12 h. After addition of a saturated aqueous sodium chloride solution, the mixture is extracted with ethyl acetate. The organic phase is dried over sodium sulphate. The crude product obtained after removal of the solvent by distillation is purified by flash chromatography. 7.62 g (34 mmol, 68%) of the desired product are obtained.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
9.04 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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